molecular formula C15H18N2O3S2 B057460 Z-Thiopro-thiazolidine CAS No. 118059-38-4

Z-Thiopro-thiazolidine

Cat. No. B057460
M. Wt: 338.4 g/mol
InChI Key: ARKABCLDYHVJMU-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Thiopro-thiazolidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the thiazolidine family and is synthesized by the reaction of thiosemicarbazide with α,β-unsaturated ketones. The compound has shown promising results in various scientific studies, and its mechanism of action and physiological effects have been extensively studied.

Mechanism Of Action

The mechanism of action of Z-Thiopro-thiazolidine involves its ability to scavenge free radicals and inhibit inflammatory mediators. The compound has been shown to inhibit the production of reactive oxygen species and reduce oxidative stress. It also inhibits the activity of pro-inflammatory cytokines, thereby reducing inflammation.

Biochemical And Physiological Effects

Z-Thiopro-thiazolidine has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. The compound has also been shown to improve insulin sensitivity and reduce blood glucose levels, making it a potential therapeutic agent for diabetes.

Advantages And Limitations For Lab Experiments

Z-Thiopro-thiazolidine has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. The compound is stable and can be stored for extended periods without degradation. However, the compound has some limitations, such as its low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for the study of Z-Thiopro-thiazolidine. One potential direction is the development of novel derivatives of the compound that exhibit improved solubility and bioavailability. Another direction is the investigation of the compound's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and to explore its potential for use in combination therapies.
Conclusion:
Z-Thiopro-thiazolidine is a promising chemical compound that has shown potential for therapeutic applications in various diseases. Its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of diseases such as cancer, diabetes, and cardiovascular diseases. While there are some limitations to working with the compound, its relatively simple synthesis and stability make it an attractive candidate for laboratory experiments. Further research is needed to fully understand the compound's mechanism of action and to explore its potential for use in combination therapies.

Synthesis Methods

The synthesis of Z-Thiopro-thiazolidine involves the reaction of thiosemicarbazide with α,β-unsaturated ketones. This reaction occurs in the presence of a catalyst and leads to the formation of the thiazolidine ring. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Z-Thiopro-thiazolidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. The compound has been studied in the context of cancer, diabetes, and cardiovascular diseases, among others.

properties

CAS RN

118059-38-4

Product Name

Z-Thiopro-thiazolidine

Molecular Formula

C15H18N2O3S2

Molecular Weight

338.4 g/mol

IUPAC Name

benzyl (4R)-4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate

InChI

InChI=1S/C15H18N2O3S2/c18-14(16-6-7-21-10-16)13-9-22-11-17(13)15(19)20-8-12-4-2-1-3-5-12/h1-5,13H,6-11H2/t13-/m0/s1

InChI Key

ARKABCLDYHVJMU-ZDUSSCGKSA-N

Isomeric SMILES

C1CSCN1C(=O)[C@@H]2CSCN2C(=O)OCC3=CC=CC=C3

SMILES

C1CSCN1C(=O)C2CSCN2C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CSCN1C(=O)C2CSCN2C(=O)OCC3=CC=CC=C3

synonyms

KNP 057
KNP-057
Z-thioPro-thiazolidine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.